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Compound of Interest

Compound Name:
4-(Difluoromethoxy)benzene-1,2-

diamine

Cat. No.: B1354990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectral data for 4-
(Difluoromethoxy)benzene-1,2-diamine (CAS No. 172282-50-7), a key intermediate in

pharmaceutical synthesis. Due to the limited availability of public experimental spectra, this

document presents predicted data and outlines the standard methodologies for acquiring such

data.

Compound Information
Property Value

Chemical Name 4-(Difluoromethoxy)benzene-1,2-diamine

CAS Number 172282-50-7

Molecular Formula C₇H₈F₂N₂O

Molecular Weight 174.15 g/mol [1]

Synonyms 4-Difluoromethoxy-1,2-phenylenediamine

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 4-(Difluoromethoxy)benzene-1,2-diamine. It is important to note
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that exact chemical shifts and fragmentation patterns can vary based on the solvent,

concentration, and ionization method used.

Table 1: Predicted NMR Spectroscopic Data[1]

Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

¹H NMR 6.5 - 7.0 m - Aromatic C-H

4.5 - 5.5 br s - -NH₂

6.5 - 7.5 t ²J-H,F ≈ 74 Hz -OCHF₂

¹³C NMR 110 - 150 s - Aromatic C

115 - 120 t ¹J-C,F ≈ 240 Hz -OCHF₂

¹⁹F NMR -80 to -90 d ²J-F,H ≈ 74 Hz -OCHF₂

Table 2: Expected Mass Spectrometry (MS) Data[1]
m/z Value (Expected) Ion Description

174 [C₇H₈F₂N₂O]⁺ Molecular Ion (M⁺)

123 [M - CHF₂]⁺
Loss of the difluoromethyl

radical

108 [M - OCHF₂]⁺
Loss of the difluoromethoxy

radical

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the

functional groups present in the molecule. Key expected absorptions include:

N-H stretching of the primary amine groups, typically appearing as a pair of bands in the

region of 3300-3500 cm⁻¹.

C-H stretching for the aromatic ring, usually found between 3000-3100 cm⁻¹.
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C=C stretching of the aromatic ring, which gives rise to absorptions in the 1450-1600 cm⁻¹

range.

C-N stretching of the aromatic amine, typically observed around 1250-1360 cm⁻¹.

C-O stretching of the ether linkage.

C-F stretching of the difluoromethoxy group, which would likely produce strong absorptions

in the 1000-1300 cm⁻¹ region.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for 4-
(Difluoromethoxy)benzene-1,2-diamine are not widely published. However, the following

sections describe standard methodologies that would be appropriate for this compound.

Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine
A common synthetic route to 4-(Difluoromethoxy)benzene-1,2-diamine involves the reduction

of the corresponding nitro compound, 4-(difluoromethoxy)nitrobenzene.[1] A typical procedure

is as follows:

Preparation of 4-(difluoromethoxy)nitrobenzene: 4-nitrophenol is reacted with sodium

hydroxide to form sodium 4-nitrophenolate.[1] This intermediate is then reacted with

difluorochloromethane (CF₂HCl) to introduce the difluoromethoxy group.[1]

Reduction of the Nitro Group: The 4-(difluoromethoxy)nitrobenzene is then reduced to form

the diamine. This reduction is often carried out using a catalytic system, such as hydrazine

hydrate in the presence of iron oxide and activated carbon in an aqueous medium.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR, a sample of 5-20 mg of 4-
(Difluoromethoxy)benzene-1,2-diamine would be dissolved in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must

completely dissolve the compound without its signals interfering with the analyte's

resonances.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1354990?utm_src=pdf-body
https://www.benchchem.com/product/b1354990?utm_src=pdf-body
https://www.benchchem.com/product/b1354990?utm_src=pdf-body
https://www.benchchem.com/product/b1354990?utm_src=pdf-body
https://www.benchchem.com/product/b1354990
https://www.benchchem.com/product/b1354990
https://www.benchchem.com/product/b1354990
https://www.benchchem.com/product/b1354990
https://www.benchchem.com/product/b1354990?utm_src=pdf-body
https://www.benchchem.com/product/b1354990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of

300 MHz or higher, would be used.

Data Acquisition:

¹H NMR: A standard proton experiment would be run. Key parameters include the spectral

width, number of scans, and relaxation delay.

¹³C NMR: A proton-decoupled ¹³C experiment would be performed to obtain singlets for

each unique carbon atom. This typically requires a larger number of scans than a ¹H

experiment due to the lower natural abundance of ¹³C.

¹⁹F NMR: A fluorine NMR experiment would be conducted. As ¹⁹F is a high-abundance,

high-sensitivity nucleus, this experiment is relatively fast.

Infrared (IR) Spectroscopy
Sample Preparation: Since 4-(Difluoromethoxy)benzene-1,2-diamine is a solid, a common

method for IR analysis is the thin solid film technique. A small amount of the solid is

dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is

placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a

thin film of the compound on the plate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt

plate with the sample film is then placed in the sample holder, and the IR spectrum is

recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such

as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI), would be used. For accurate

mass measurements, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight

(TOF) or Orbitrap analyzer is preferable.
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Data Acquisition: The sample solution is introduced into the mass spectrometer.

EI-MS: In this technique, the sample is bombarded with high-energy electrons, leading to

ionization and fragmentation. The resulting mass spectrum shows the molecular ion and

various fragment ions, which can be used to elucidate the structure.

ESI-MS: This is a soft ionization technique where the sample is ionized by creating a fine

spray of charged droplets. It typically results in the observation of the protonated molecule

[M+H]⁺, providing molecular weight information with minimal fragmentation.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral

characterization of 4-(Difluoromethoxy)benzene-1,2-diamine.
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Caption: Synthesis and Spectral Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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